N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide
Übersicht
Beschreibung
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular processes. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In addition, N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been shown to enhance the anti-tumor activity of other therapeutic agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use. However, N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been shown to cause dose-dependent toxicity in animal studies, particularly in the liver and kidneys. This toxicity may limit its clinical utility, and further studies are needed to determine the optimal dosing regimen.
Zukünftige Richtungen
There are several potential directions for future research on N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another direction is the investigation of N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide-induced toxicity and to develop strategies to mitigate its adverse effects.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in the suppression of B-cell proliferation and survival. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has also demonstrated efficacy in animal models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Eigenschaften
IUPAC Name |
N-benzyl-2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-13-17(2)21(18(3)14-16)26(24,25)23(20-11-7-8-12-22-20)15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWMHBZJVDARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4,6-trimethyl-N-(pyridin-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.